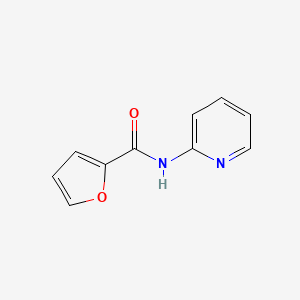![molecular formula C4H11ClN4O B14907149 [Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
[Amino(dimethylamino)methylidene]urea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Amino(dimethylamino)methylidene]urea hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dimethylamino)methylidene]urea hydrochloride typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration . This method ensures high purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[Amino(dimethylamino)methylidene]urea hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds.
科学的研究の応用
[Amino(dimethylamino)methylidene]urea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the preparation of amide bonds.
Biology: It plays a role in protein crosslinking and the immobilization of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which [Amino(dimethylamino)methylidene]urea hydrochloride exerts its effects involves the activation of carboxylic acids to form amide bonds. This process includes the formation of a tetrahedral intermediate and subsequent aminolysis . The compound acts as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another carbodiimide used for similar applications in peptide synthesis and bioconjugation.
Dicyclohexylcarbodiimide: Commonly used in peptide synthesis but has different solubility and byproduct removal properties.
Uniqueness
[Amino(dimethylamino)methylidene]urea hydrochloride is unique due to its specific reactivity and the ease with which its byproducts can be removed, making it more efficient in certain applications compared to other carbodiimides .
特性
分子式 |
C4H11ClN4O |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
(N,N-dimethylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-8(2)3(5)7-4(6)9;/h1-2H3,(H4,5,6,7,9);1H |
InChIキー |
SGHYVQVAJUTGOW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)NC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


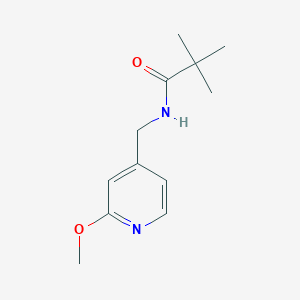
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
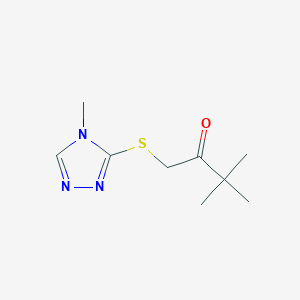
![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
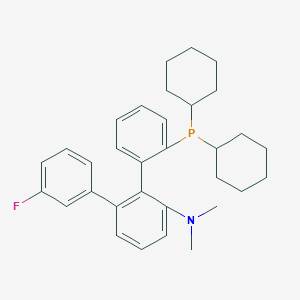
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)
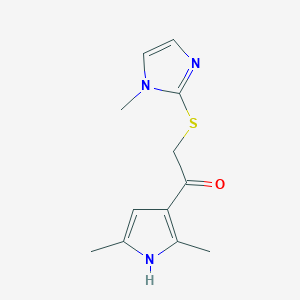
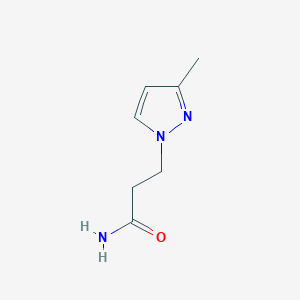
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
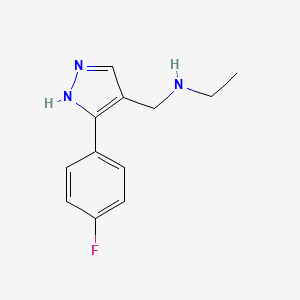
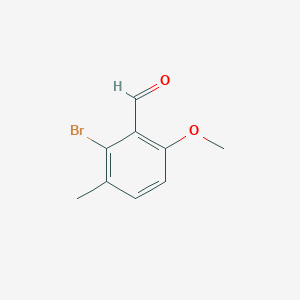
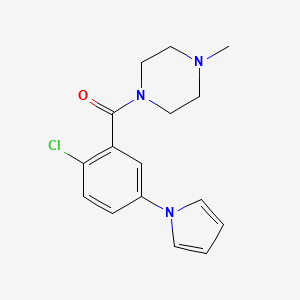
![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
